molecular formula C11H12O3S B2723139 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid CAS No. 2567498-30-8

1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid

Cat. No.: B2723139
CAS No.: 2567498-30-8
M. Wt: 224.27
InChI Key: YPCHIJNULTUWQB-UHFFFAOYSA-N
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Description

1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H12O3S It is characterized by a cyclobutane ring substituted with a benzenesulfinyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with benzenesulfinyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfoxide, which is subsequently oxidized to the desired sulfone. The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzenesulfinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of sulfide derivatives

    Substitution: Formation of substituted benzenesulfinyl derivatives

Scientific Research Applications

1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfinyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Phenylsulfinyl)cyclobutane-1-carboxylic acid
  • 1-(Benzenesulfonyl)cyclobutane-1-carboxylic acid
  • 1-(Benzenesulfinyl)cyclopentane-1-carboxylic acid

Uniqueness

1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a benzenesulfinyl group and a cyclobutane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The rigidity of the cyclobutane ring and the electrophilic nature of the benzenesulfinyl group contribute to its reactivity and potential biological activity.

Properties

IUPAC Name

1-(benzenesulfinyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c12-10(13)11(7-4-8-11)15(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCHIJNULTUWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)S(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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